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MAIC of Lorlatinib vs. Alternatives in ALK+ NSCLC

For situations where head-to-head clinical trials are not available, Matching-Adjusted Indirect
Comparison (MAIC) is a statistical technique used to estimate the relative effects of different treatments. It
uses propensity score weighting to adjust for differences in patient characteristics across separate studies,
making the comparisons more valid [1]. The following data and methodologies focus on the use of MAIC to
evaluate Lorlatinib in Anaplastic Lymphoma Kinase-positive (ALK+) Non-Small Cell Lung Cancer
(NSCLCQ).

Quantitative Efficacy and Safety Data

The tables below summarize key efficacy and safety outcomes for Lorlatinib compared to other treatments,

based on MAIC and Network Meta-Analysis (NMA).

Table 1: Comparative Efficacy of ALK Inhibitors (Progression-Free Survival) [2] [3]
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Hazard Ratio 95% ConfidencelCredible Context of
Treatment Comparator )

(HR) for PFS Interval Comparison
Docetaxel or 0.22 0.15-0.31 Unanchored MAIC
Pemetrexed (Later-line) [2]
Platinum-based 0.40 0.29 -0.55 Unanchored MAIC
Chemotherapy (Later-line) [2]
Alectinib 0.742 0.466 — 1.180 NMA (1st-line, All

Participants) [3]

Alectinib (Non-Asian 0.388 0.195-0.769 NMA (1st-line) [3]
Subgroup)
Alectinib (Asian 1.423 0.748 — 2.708 NMA (1st-line) [3]
Subgroup)

Table 2: Comparative Safety and Overall Survival Profile [2] [3]

Outcome Measure Result & Metric  Context /| Comparator

Overall Survival (OS) HR: 0.12t0 0.43  Exploratory MAIC vs. systemic therapy [2]
Grade 3 or Higher Adverse Risk Ratio: NMA vs. Alectinib (95% Crl: 1.486 — 2.475)
Events 1.918 [3]

Detailed MAIC Experimental Protocol

The following workflow and description outline the standard methodology for an unanchored MAIC, as

applied in the studies cited.
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Workflow Description:

¢ Input Data Identification: The process begins with two key data sources [2] [1]:
o Individual Patient Data (IPD): Sourced from the single-arm Phase I/Il trial of Lorlatinib.
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o Aggregate Level Data (ALD): Gathered via a Systematic Literature Review (SLR) to identify
published efficacy data for the comparator treatments (e.g., chemotherapy).

e Variable Selection: Key effect modifiers and prognostic factors (such as age, sex, prior treatment
history, and the presence of brain metastases) that are believed to influence the treatment outcomes
are selected from both datasets [1].

e Weighting & Matching: A logistic regression model is used to calculate propensity scores. These
scores are then used to generate weights for the IPD. The goal is to create a weighted IPD
population that closely matches the baseline characteristics of the patient population in the
comparator ALD study [2] [1]. This step is crucial for reducing bias in the comparison.

e Comparative Analysis: Statistical analyses, such as reconstructing time-to-event (e.g., PFS, OS)
curves and calculating Hazard Ratios (HRs), are performed using the weighted IPD and the ALD [2].

e Evaluation: The final adjusted HRs and their confidence intervals are interpreted, and the limitations
of the analysis (such as potential unmeasured confounding) are assessed [2] [1].

ALK Signaling Pathway and Drug Action

This diagram illustrates the biological mechanism of ALK inhibitors, providing context for their use.
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Pathway Description:

In a subset of NSCLC, a genetic rearrangement creates the EML4-ALK fusion gene [3]. This gene produces

a fusion protein that leads to constitutive activation of the ALK tyrosine kinase, meaning it is constantly
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"switched on" without regulation. This abnormal activation triggers several downstream signaling pathways,
including RAS, PI3K-AKT, and JAK/STAT, which promote tumor cell survival, proliferation, and
metastasis [3]. A notable feature of ALK+ NSCLC is its high propensity to spread to the central nervous
system (CNS) [4] [3].

Drugs like Lorlatinib and Alectinib are small-molecule ALK tyrosine kinase inhibitors. They work by
competing with adenosine triphosphate (ATP) for binding sites on the ALK kinase, thereby inhibiting its
phosphorylation and activation. This action blocks the downstream signaling cascades, leading to anti-
tumor effects [4] [3]. Lorlatinib is specifically designed to have high penetration of the blood-brain barrier,

making it particularly effective against CNS metastases [3].

Interpretation and Key Considerations

When interpreting MAIC results, it is important to understand their context and limitations.

¢ Clinical Context: The strong efficacy of Lorlatinib in later lines of therapy (after other treatments have
failed) establishes its value in a sequence of treatments. In the first-line setting, the comparative
efficacy with Alectinib appears to vary by ethnicity, a factor that requires further validation in head-to-
head trials [3].

¢ Strengths of MAIC: This method provides the best available comparative evidence when direct
head-to-head trials are absent, helping to inform reimbursement and clinical decisions [1].

¢ Inherent Limitations: MAIC is considered to have more uncertainty than randomized controlled
trials. Key limitations include reliance on the availability and quality of data from different studies, the
need to correctly identify all important effect modifiers, and the potential for residual bias due to
unmeasured confounding factors [2] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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